3-(2-Fluorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2-Fluorophenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a pyrazinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then subjected to cyclization to form the desired pyrazinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-Fluorophenyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)pyrazin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)pyrazin-2(1H)-one: Contains a bromine atom in place of fluorine.
3-(2-Methylphenyl)pyrazin-2(1H)-one: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)pyrazin-2(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14) |
InChI Key |
HPNAMCDFMOXNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CNC2=O)F |
Origin of Product |
United States |
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